molecular formula C13H26N4 B2586327 3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1856045-89-0

3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2586327
CAS No.: 1856045-89-0
M. Wt: 238.379
InChI Key: JMLMEGYUNGYRAM-UHFFFAOYSA-N
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Description

3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a dibutylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine
  • 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazol-5-amine

Uniqueness

What sets 3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-[(dibutylamino)methyl]-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-4-6-8-17(9-7-5-2)11-12-10-13(14)16(3)15-12/h10H,4-9,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLMEGYUNGYRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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